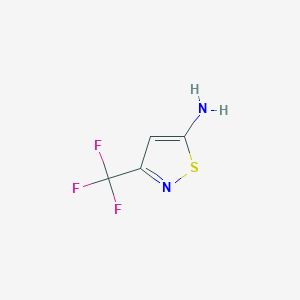

3-(Trifluoromethyl)isothiazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3F3N2S |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

3-(trifluoromethyl)-1,2-thiazol-5-amine |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2 |

InChI Key |

ZCZHIQYIDNOURX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=C1C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trifluoromethyl Isothiazol 5 Amine and Its Derivatives

Strategies for Constructing the Isothiazole (B42339) Ring System

The formation of the isothiazole ring is a critical step in the synthesis of 3-(trifluoromethyl)isothiazol-5-amine. Chemists have developed numerous strategies, from classical cyclization reactions to modern one-pot approaches and ring transformations, to efficiently build this heterocyclic scaffold.

Classical and Contemporary Cyclization Reactions in Isothiazole Synthesis

The primary methods for constructing the isothiazole ring are rooted in cyclization reactions. pnas.org A historically significant and widely adopted method involves the ring closure of β-iminothioamides. For instance, the synthesis of 5-amino-3-methylisothiazole is achieved through the oxidative cyclization of β-iminothiobutyramide using oxidizing agents like chloramine, hydrogen peroxide, or potassium persulfate. google.comgoogle.com By analogy, the target compound, this compound, can be synthesized from a corresponding trifluoromethylated β-iminothioamide precursor.

Another classical approach is the oxidative cyclization of substituted 3-aminopropenethiones, which can be accomplished using reagents like iodine or hydrogen peroxide. bohrium.com More contemporary methods have expanded the range of accessible starting materials. A metal- and catalyst-free synthesis of 3,5-disubstituted isothiazoles has been reported from β-ketodithioesters or β-ketothioamides using ammonium (B1175870) acetate, proceeding through a [4+1] annulation cascade. organic-chemistry.org Similarly, the reaction of dithioesters with aryl acetonitriles mediated by potassium hydroxide (B78521) can yield 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org

The intramolecular condensation of activated methylene (B1212753) groups with a cyano group is another viable strategy for forming the isothiazole ring. bohrium.com These varied cyclization techniques offer a robust toolbox for chemists, allowing for the selection of a synthetic route based on the availability of starting materials and desired substitution patterns.

One-Pot Synthetic Approaches to Isothiazole Scaffolds

To improve efficiency and reduce waste, one-pot synthetic methodologies have become increasingly popular. These strategies combine multiple reaction steps into a single procedure without isolating intermediates. For isothiazole synthesis, a one-pot transformation involving alkynyl oxime ethers and a sulfur source like sodium sulfide (B99878) (Na₂S) has been developed, which demonstrates excellent functional group tolerance. organic-chemistry.org

Multicomponent reactions (MCRs) are a particularly powerful class of one-pot syntheses. A three-component reaction of enaminoesters, a sulfur source, and fluorodibromoiamides/esters has been shown to produce isothiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.orgnih.gov While some MCRs, like the Groebke–Blackburn–Bienaymé reaction (GBBR), are well-established for related nitrogen-containing heterocycles such as imidazo[2,1-b]thiazoles, their direct application to produce this compound is less common but represents a promising area for future development. researchgate.netnih.gov The use of nanoparticle catalysts in MCRs is also an emerging green chemistry approach for synthesizing thiazole (B1198619) scaffolds, which could potentially be adapted for isothiazoles. nih.gov

Ring Transformations and Photochemical Permutations of Related Azoles

The synthesis of isothiazoles can also be achieved by chemically transforming other heterocyclic rings. bohrium.com For example, isoxazoles can be converted to isothiazoles, although this pathway can sometimes suffer from low yields. bohrium.com A more efficient ring transformation involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which proceeds via an α-thiavinyl rhodium-carbenoid intermediate to afford a wide variety of isothiazoles. organic-chemistry.org

A cutting-edge and conceptually novel approach involves the photochemical permutation of related azoles. researchgate.net Recent research has demonstrated that thiazoles and isothiazoles can be selectively and predictably rearranged under photochemical irradiation. rsc.orgdntb.gov.ua This method uses photoexcitation to disrupt the aromaticity of the heterocycle, leading to a series of structural rearrangements that can convert one isomer into another. researchgate.netdntb.gov.ua This powerful strategy allows for the preparation of complex and difficult-to-access derivatives from more readily available structural isomers under mild conditions, tolerating a wide range of functional groups. researchgate.netrsc.org

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is crucial for the identity and properties of the target compound. Its introduction can be achieved either by starting with a CF₃-containing building block before ring formation or by adding the group to a pre-formed heterocyclic scaffold.

Electrophilic Trifluoromethylation Utilizing Specialized Reagents

The incorporation of a trifluoromethyl group is often accomplished by using CF₃-containing synthons in the initial stages of a reaction sequence. This "building block" approach is a common strategy for synthesizing trifluoromethylated heterocycles. rsc.orgelsevierpure.comnih.gov For the synthesis of this compound, the most direct route involves the cyclization of a trifluoromethylated precursor, such as 3,3,3-trifluoro-2-iminothiobutanamide, which already contains the required CF₃ group at the correct position.

Alternatively, direct C-H trifluoromethylation of a pre-formed heterocycle can be achieved using specialized reagents. pnas.org These methods often proceed via a radical mechanism. A general and operationally simple procedure uses sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent), a stable solid, as a trifluoromethyl radical source in the presence of an oxidant like tert-butyl hydroperoxide. pnas.orgresearchgate.net This approach is effective for a broad range of electron-deficient and electron-rich heteroaromatic systems and can be performed at ambient temperature. pnas.orgresearchgate.net Other powerful electrophilic trifluoromethylating agents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents), which are effective for the trifluoromethylation of various nucleophiles. organic-chemistry.orgmdpi.com The regioselectivity of these direct C-H functionalizations depends on the innate reactivity of the heterocyclic substrate. pnas.org

Table 1: Common Electrophilic Trifluoromethylating Reagents and Precursors

| Reagent/Precursor Class | Specific Example(s) | Typical Application |

|---|---|---|

| Hypervalent Iodine Reagents | Togni Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Direct trifluoromethylation of various nucleophiles including β-keto esters and phenols. organic-chemistry.orgmdpi.com |

| Sulfonium Salts | Umemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Effective for trifluoromethylating a wide range of nucleophiles, including thiophenolates. organic-chemistry.org |

| Radical Precursors | Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois Reagent) | C-H trifluoromethylation of heteroaromatics via a radical mechanism. pnas.orgresearchgate.net |

| Building Blocks | Trifluoroacetic Acid / Trifluoroacetaldehyde | Used as starting materials to build the CF₃-containing backbone prior to cyclization. elsevierpure.com |

Reductive Trifluoromethylation Reactions

Reductive trifluoromethylation represents another, though less common, strategy for introducing the CF₃ group. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a precursor like iodotrifluoromethane (B1198407) (CF₃I) or bromotrifluoromethane (B1217167) (CF₃Br) through a reductive process. nih.gov The generated radical then adds to a suitable substrate.

For example, a ruthenium-catalyzed process has been developed for the trifluoromethylation of N-acyl oxazolidinones, where the generation of the perfluoroalkyl radical from the corresponding perfluoroalkyl iodide is the rate-limiting step. nih.gov This type of radical addition can be facilitated by transition metal enolates. nih.gov While specific examples of reductive trifluoromethylation applied directly to isothiazole scaffolds are not widely reported in the literature, the general principles of generating a trifluoromethyl radical via reduction and its subsequent reaction with a heterocyclic substrate represent a viable, alternative synthetic pathway.

Oxidative Fluorination Pathways for N-CF3 Linkages

The creation of a direct bond between a nitrogen atom and a trifluoromethyl (CF3) group is a significant challenge in synthetic chemistry, primarily due to the instability of many N-CF3 compounds. nih.govresearchgate.net However, oxidative fluorination presents a viable pathway for forging these linkages, particularly for synthesizing N-CF3 secondary amines from isocyanide precursors. nih.govresearchgate.net While not a direct synthesis of the title compound's core amine, this methodology is crucial for preparing N-trifluoromethylated derivatives.

A practical method involves the oxidative fluorination of isocyanides using a combination of an oxidant, a fluorinating reagent, and a proton source. nih.govresearchgate.net This approach is noted for its mild reaction conditions and broad substrate tolerance. nih.govresearchgate.net The key advantage of this protocol is the ease of purification, as the reagents and by-products can be removed through simple filtration and evaporation. nih.gov

The general reaction proceeds as illustrated below:

Starting Material: An isocyanide (R-N≡C)

Reagents: Iodine (as the oxidant), Silver Fluoride (B91410) (as the fluorinating agent), and a proton precursor like tert-butyldimethylsilane. nih.govresearchgate.net

Product: N-CF3 secondary amine.

This process has been successfully applied to both aryl and alkyl isocyanides, achieving good to excellent yields. nih.govresearchgate.net The resulting N-CF3 amines can be further converted into other valuable building blocks, such as N-CF3 carbamoyl (B1232498) fluorides, which are precursors for a variety of N-CF3 carbonyl derivatives. researchgate.net

| Role | Reagent Example | Function |

|---|---|---|

| Oxidant | Iodine (I₂) | Facilitates the oxidation of the isocyanide carbon. |

| Fluorinating Agent | Silver Fluoride (AgF) | Provides the fluorine atoms for the CF₃ group. |

| Proton Precursor | tert-Butyldimethylsilane (HSiTBDMS) | Provides a proton for the formation of the N-H bond in the secondary amine. |

Trifluoromethylation via Nucleophilic Substitution (where applicable)

Introducing a trifluoromethyl group onto a heterocyclic ring can often be accomplished via nucleophilic substitution. One notable method is the oxidative nucleophilic substitution of a hydrogen atom. nih.gov This strategy involves a three-step process where a CF3- carbanion acts as the nucleophile. nih.gov

The key steps in this process are:

Generation of the Nucleophile: The trifluoromethyl carbanion (CF3-) is generated from a stable precursor, such as (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), by treatment with a fluoride source like potassium fluoride. nih.gov

Nucleophilic Addition: The CF3- anion adds to an activated heteroaromatic ring, such as an N-alkylazinium salt, to form a stable dihydroazine intermediate containing the new CF3 group. nih.gov

Aromatization: The intermediate is then aromatized, often through an oxidative process, which removes the activating group and restores the aromaticity of the heterocycle. This final step results in the net substitution of a hydrogen atom with a trifluoromethyl group. nih.gov

While this has been demonstrated on azine systems, the principle is applicable to other electron-deficient heterocyclic systems. nih.gov For an isothiazole scaffold, this would likely require activation of the ring, for instance, by N-alkylation, to facilitate the initial nucleophilic attack. Another approach involves the nucleophilic trifluoromethylation of carbonyl groups using trifluoromethyl iodide (CF3I) and an electron donor like tetrakis(dimethylamino)ethylene (B1198057) (TDAE), which could be used to create trifluoromethylated precursors for the target molecule. nih.gov

Amination Techniques for Isothiazole Scaffolds

The introduction of an amino group onto the isothiazole ring at the 5-position is a critical step in the synthesis of the title compound. Reductive amination is one of the most versatile and widely used methods for synthesizing amines from carbonyl precursors. masterorganicchemistry.comyoutube.comorganic-chemistry.org This process typically occurs in a one-pot or two-step sequence. youtube.comyoutube.com

The general mechanism involves:

Imine Formation: A carbonyl compound, such as an aldehyde or ketone, reacts with an amine source (like ammonia (B1221849) for a primary amine) under mildly acidic conditions to form an imine or iminium ion intermediate. masterorganicchemistry.comyoutube.com

Reduction: The intermediate is then reduced to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be used, but specific, mild reagents are often preferred to allow for a one-pot procedure. youtube.com

Sodium cyanoborohydride (NaBH3CN) is a classic reducing agent for this transformation because it is selective for the iminium ion over the starting carbonyl group, which prevents premature reduction of the aldehyde or ketone. masterorganicchemistry.comyoutube.com Other modern reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is also highly effective and avoids the use of cyanide. masterorganicchemistry.com For more challenging substrates, a catalyst such as titanium(IV) isopropoxide can be used to facilitate the initial imine formation before reduction. organic-chemistry.orgacs.org

| Reagent Class | Example | Key Feature |

|---|---|---|

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Effective and milder alternative to NaBH₃CN. |

| Reducing Agent | α-Picoline-Borane | Allows for reaction in various solvents, including water. organic-chemistry.org |

| Catalyst/Activator | Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄) | Acts as a Lewis acid to promote imine formation. acs.org |

| Catalyst/Activator | Acetic Acid (AcOH) | Provides the slightly acidic conditions needed for imine formation. youtube.com |

Directed Synthesis Protocols for this compound

A directed synthesis for this compound would logically involve the construction of the 3-(trifluoromethyl)isothiazole core followed by the introduction of the amine at the C-5 position. While a specific protocol for the title compound is not detailed in the provided literature, a plausible route can be constructed from established methods for synthesizing related heterocycles.

One potential pathway begins with the synthesis of a 3-(trifluoromethyl)isothiazole precursor bearing a carbonyl group at the 5-position. This could be achieved through the cyclization of appropriate acyclic trifluoromethylated synthons. Following the formation of a key intermediate like 3-(Trifluoromethyl)isothiazole-5-carbaldehyde , the amine can be introduced via the reductive amination techniques described previously (Section 2.3).

Hypothetical Synthetic Route:

Formation of the Isothiazole Ring: Synthesize a 5-substituted-3-(trifluoromethyl)isothiazole. This could be analogous to the synthesis of related trifluoromethylated heterocycles, such as 3-phenyl-5-(trifluoromethyl)isoxazole, which can be formed from the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine. elsevierpure.com A similar strategy using sulfur-containing reagents could yield the isothiazole core.

Installation of the Amine Precursor: Modify the C-5 substituent to an aldehyde or ketone.

Reductive Amination: Convert the 5-carbonyl group into the 5-amino group using ammonia and a reducing agent like sodium cyanoborohydride. masterorganicchemistry.comyoutube.com

This multi-step approach allows for controlled functionalization and leverages well-established synthetic transformations to arrive at the target molecule.

Preparation of Functionalized Derivatives of this compound

Synthesis of Carboxamide and Related Amide Derivatives

The primary amine of this compound serves as a versatile handle for creating a wide array of carboxamide and related amide derivatives. The most common strategy for forming an amide bond is the coupling of an amine with a carboxylic acid or one of its activated derivatives. nih.gov

Standard procedures include:

Reaction with Acyl Chlorides: The amine can be directly acylated using an acyl chloride (R-COCl) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl by-product.

Coupling with Carboxylic Acids: Direct reaction with a carboxylic acid (R-COOH) requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reaction with Anhydrides: Acid anhydrides ((RCO)2O) react readily with the amine to form the desired amide and a carboxylic acid by-product.

These methods enable the synthesis of a diverse library of amide derivatives, which is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. nih.govnih.gov

| Carboxylic Acid Source | Typical Reagents/Conditions | Key Advantage |

|---|---|---|

| Acyl Chloride (R-COCl) | Pyridine or Triethylamine, CH₂Cl₂ | High reactivity, often proceeds at room temperature. |

| Carboxylic Acid (R-COOH) | EDC, HOBt, DMF or CH₂Cl₂ | Broad substrate scope, avoids generating acyl chlorides. |

| Acid Anhydride (B1165640) ((RCO)₂O) | Typically requires no additional reagents, may use a base. | Clean reaction, by-product is the corresponding carboxylic acid. |

Introduction of Diverse Substituents on the Isothiazole Ring

Further functionalization can be achieved by introducing substituents directly onto the isothiazole ring, most likely at the C-4 position. The strategy for this depends on the nature of the starting material.

If the synthesis starts with a pre-functionalized isothiazole, such as a 4-halo-3-(trifluoromethyl)isothiazol-5-amine , the halogen atom provides a reactive site for various cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Examples of applicable reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)2) in the presence of a palladium catalyst and a base to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to introduce a secondary or tertiary amino group at the C-4 position.

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to install an alkynyl substituent.

Formation of Multi-heterocyclic Systems Incorporating the Isothiazole Moiety

The construction of fused heterocyclic systems from 5-aminoisothiazole derivatives is a key strategy for expanding the chemical space and exploring new biological activities. The amino group at the C5 position serves as a versatile handle for annulation reactions, leading to the formation of isothiazolo[5,4-b]pyridines and isothiazolo[5,4-d]pyrimidines, among other systems.

Isothiazolo[5,4-b]pyridines:

The synthesis of the isothiazolo[5,4-b]pyridine (B1251151) system can be achieved through the reaction of 5-aminoisothiazoles with malonic acid derivatives followed by cyclization. A common approach involves the initial reaction of a 5-aminoisothiazole with diethyl ethoxymethylenemalonate (EMME). This reaction forms an intermediate, a diethyl 2-[(isothiazol-5-ylamino)methylene]malonate derivative. Subsequent thermal cyclization of this intermediate in a high-boiling point solvent like diphenyl ether leads to the formation of the corresponding ethyl 4-hydroxyisothiazolo[5,4-b]pyridine-5-carboxylate. researchgate.net

The resulting 4-hydroxy group can be converted to a 4-chloro substituent by treatment with a chlorinating agent such as phosphorus oxychloride. This chloro derivative is a key intermediate, as the chlorine atom can be readily displaced by various nucleophiles, including amines, to generate a library of 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates. researchgate.net This multi-step sequence provides a versatile route to a wide range of functionalized isothiazolo[5,4-b]pyridines.

Isothiazolo[5,4-d]pyrimidines:

The isothiazolo[5,4-d]pyrimidine (B13094116) scaffold is another important multi-heterocyclic system derived from 5-aminoisothiazoles. These are typically synthesized by reacting a 5-aminoisothiazole derivative, which also contains a suitable functional group at the C4 position (such as a carboxamide or cyano group), with a one-carbon synthon. scilit.comnih.gov

For instance, 5-amino-4-carboxamidoisothiazole derivatives can undergo cyclocondensation with reagents like acetic anhydride to yield 5,7-disubstituted isothiazolo[5,4-d]pyrimidines. scilit.com Similarly, 5-aminoisothiazole-4-carbonitriles are valuable precursors. The specific reagents and reaction conditions will dictate the final substitution pattern on the newly formed pyrimidine (B1678525) ring. The synthesis of new 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structures has been reported, highlighting the ongoing development in this area. nih.gov

The following table summarizes representative synthetic transformations for the formation of multi-heterocyclic systems from 5-aminoisothiazole precursors. While specific examples starting directly from this compound are not detailed in the cited literature, the methodologies presented for analogous compounds (e.g., 3-methyl derivatives) are considered applicable.

Table 1: Synthesis of Isothiazole-fused Heterocyclic Systems

| Starting Material | Reagent(s) | Product | Reference |

|---|

Chemical Reactivity and Reaction Mechanisms of 3 Trifluoromethyl Isothiazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Isothiazole (B42339) Ring

The isothiazole nucleus in this compound exhibits susceptibility to both electrophilic and nucleophilic attack, with the regioselectivity being dictated by the substituents.

Electrophilic Substitution: The electron-donating amino group directs electrophiles primarily to the C4 position, which is ortho to the amino group and activated by it. An analogous reaction is the chlorination of 5-amino-3-methylisothiazole hydrochloride with sulfuryl chloride, which yields 5-amino-4-chloro-3-methylisothiazole, demonstrating the preference for substitution at the C4 position. google.com

Nucleophilic Substitution: While the amino group at C5 is not a typical leaving group, related isothiazole systems demonstrate that the C5 position is susceptible to nucleophilic attack, particularly when a suitable leaving group is present. For instance, in 4,5-dichloro-3-trichloromethylisothiazole, the chlorine atom at the C5 position is selectively replaced by various amine nucleophiles, including piperidine, morpholine, and pyrrolidine. researchgate.net This suggests that if the amino group in 3-(trifluoromethyl)isothiazol-5-amine were converted into a better leaving group (e.g., a diazonium salt), the C5 position would be the primary site for nucleophilic substitution.

Transformations Involving the Amino Group (e.g., Acylation, Alkylation)

The amino group at the C5 position behaves as a typical aromatic amine, readily undergoing acylation and alkylation reactions.

Acylation: The amino group can be acylated to form the corresponding amides. This is exemplified by the reaction of the related 4-chloro-5-(piperazin-1-yl)-3-trichloromethylisothiazole with acetyl chloride, which results in the acylation of the secondary amine in the piperazine (B1678402) ring. researchgate.net Similarly, trifluoroacetic anhydride (B1165640) (TFAA) is used for the trifluoroacetylation of heterocyclic amines. researchgate.net

Alkylation: N-alkylation of the amino group is also a feasible transformation. In a similar compound, methyl 3-(3-trifluoromethylphenyl)-4-amino-5-isothiazolecarboxylate, the amino group is methylated using methyl iodide in the presence of a strong base like sodium hydride. This procedure yields the corresponding N-methylamino derivative.

Diazotization: The primary amino group can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitutions in Sandmeyer-type reactions. For example, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) is converted to its diazonium salt using sodium nitrite (B80452) in concentrated hydrochloric acid, which is then subsequently replaced. nih.gov This highlights a potential pathway for further functionalization of the isothiazole ring at the C5 position.

| Transformation | Reagents | Product Type | Reference Example | Citation |

|---|---|---|---|---|

| Alkylation | NaH, CH3I | N-Methylamino derivative | Methyl 4-methylamino-3-(3-trifluoromethylphenyl)-5-isothiazolecarboxylate | |

| Acylation | Acetyl Chloride | N-Acetyl derivative | 4-Chloro-5-(4-acetylpiperazin-1-yl)-3-trichloromethylisothiazole | researchgate.net |

| Diazotization | NaNO2, HCl | Diazonium salt | From 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | nih.gov |

Reactivity of the Trifluoromethyl Group within the Isothiazole Framework

The trifluoromethyl (CF3) group is known for its high stability and is generally unreactive under most synthetic conditions. researchgate.net This inertness is a key feature, contributing to the metabolic stability of many pharmaceutical compounds containing this moiety. The C-F bond is exceptionally strong, making the CF3 group resistant to both chemical and thermal degradation.

Due to this stability, there are no widely reported reactions involving the transformation of the trifluoromethyl group itself on the isothiazole ring under typical laboratory conditions. Its primary role is electronic; as a powerful electron-withdrawing group, it significantly influences the reactivity of the isothiazole ring, primarily by deactivating it towards electrophilic attack and activating it towards nucleophilic attack, especially at positions 2 and 5.

Mechanistic Investigations of Key Synthetic Pathways

The synthesis of trifluoromethylated isothiazoles can be achieved through various routes, with mechanistic studies revealing key intermediates and catalytic cycles.

Several synthetic strategies for isothiazole ring formation rely on the generation of specific reactive intermediates.

Pinner Salts: The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid, can generate carboxyimidate salts (Pinner salts). These salts are key intermediates that can react with hydrazine (B178648) derivatives to form five-membered heterocycles like pyrazoles and triazoles, suggesting a potential route for isothiazole analogues. nih.gov

N-Propargylsulfinylamides: A novel approach involves the intramolecular cyclization of N-propargyl tert-butanesulfinylamide, promoted by trifluoroacetic acid (TFA). The mechanism proceeds through the cleavage of C-S and O-S bonds, leading to the formation of the isothiazole ring. acs.org

N-Alkylation followed by Cyclization: The reaction of 2-amino-1,3-benzothiazole with α-iodoketones proceeds via N-alkylation of the endocyclic nitrogen atom, forming a benzothiazolium iodide intermediate. mdpi.com This intermediate then undergoes intramolecular dehydrative cyclization to yield the final condensed heterocyclic system. mdpi.com

While specific studies on the synthesis of this compound via SET mechanisms are not extensively documented in the reviewed literature, SET pathways are known to be involved in certain fluorination and trifluoromethylation reactions. For instance, the synthesis of 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyl compounds using CF3SO2Na and tBuONO is proposed to proceed through a radical pathway initiated by the oxidation of the trifluoromethyl source. organic-chemistry.org This type of radical-mediated process is analogous to SET mechanisms and highlights a potential, albeit not explicitly confirmed for this specific compound, avenue for its formation.

Catalysis plays a crucial role in the efficient synthesis and derivatization of isothiazoles and related heterocycles.

Acid Catalysis: The synthesis of trifluoromethylated isoxazoles from CF3-ynones and sodium azide (B81097) can be switched chemoselectively by using acid catalysis. In the absence of acid, triazoles are formed, whereas the presence of an acid like acetic acid promotes the formation of isoxazoles. nih.gov

Palladium Catalysis: Palladium complexes are effective catalysts for derivatization. For example, a Pd(TFA)2 complex has been used in the conjugate addition of boronic acids to a benzo[d]isothiazole 1,1-dioxide system. acs.org Furthermore, the Mizoroki-Heck cross-coupling reaction, catalyzed by Pd(OAc)2, is a key step in the synthesis of precursors for related trifluoromethyl-containing compounds. nih.gov

Three-Component Reactions: A strategy for the synthesis of isothiazoles involves a three-component reaction of enaminoesters, sulfur, and fluorodibromoiamides/esters. This method proceeds via the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, providing a direct route to substituted isothiazoles. acs.org

| Catalyst/Promoter | Reaction Type | Mechanism/Intermediate | Citation |

|---|---|---|---|

| Acetic Acid | Ring Formation (Isoxazole) | Acid-catalyzed cyclization | nih.gov |

| Pd(TFA)2 | Conjugate Addition | Catalytic cycle involving Pd complex | acs.org |

| Pd(OAc)2 | Mizoroki-Heck Coupling | Catalytic cross-coupling | nih.gov |

| None (Promoted) | Three-Component Reaction | Multi-bond forming cascade | acs.org |

Computational and Theoretical Investigations of 3 Trifluoromethyl Isothiazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT Studies)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to calculate molecular properties and is known for its balance of accuracy and computational cost. researchgate.netsuperfri.org Studies on related heterocyclic compounds frequently utilize DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), to obtain detailed information on molecular structure and reactivity. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 3-(Trifluoromethyl)isothiazol-5-amine, DFT calculations would elucidate key structural parameters. The process involves systematically adjusting the atomic coordinates to minimize the total electronic energy, thereby predicting bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters from DFT Calculations for a Related Compound This table presents typical output data from a geometry optimization calculation. The values are illustrative and based on general knowledge of similar chemical structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S | ~1.75 Å |

| N-S | ~1.65 Å | |

| C=N | ~1.30 Å | |

| C-C (ring) | ~1.40 Å | |

| C-CF₃ | ~1.50 Å | |

| C-NH₂ | ~1.38 Å | |

| Bond Angles | C-S-N | ~90-95° |

| S-N=C | ~105-110° | |

| F-C-F | ~107-109° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

Theoretical studies on analogous compounds, like 10-Acetyl-10H-phenothiazine 5-oxide, demonstrate how DFT is used to calculate these values. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich isothiazole (B42339) ring and the amino group, while the LUMO would likely be centered on the electron-withdrawing trifluoromethyl group and the heterocyclic ring. researchgate.net This distribution dictates the molecule's behavior in charge-transfer interactions. researchgate.net Other quantum chemical descriptors such as electronegativity, chemical potential, and chemical hardness can also be derived from HOMO-LUMO energies to further quantify reactivity. irjweb.comcolab.ws

Table 2: Illustrative Frontier Orbital Data for an Analogous Thiazole (B1198619) Derivative Data derived from studies on similar heterocyclic compounds to illustrate typical DFT outputs. researchgate.net

| Parameter | Description | Illustrative Energy Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | LUMO - HOMO | 4.5 to 6.5 |

DFT calculations are instrumental in mapping potential reaction pathways and identifying the associated transition states. This involves calculating the potential energy surface for a given reaction, allowing researchers to determine the activation energy barriers. rsc.org For instance, the synthesis of related fluorinated triazolo-thiadiazines from 3-amino-5-trifluoromethyl nih.govresearchgate.netnih.govtriazole involves complex cyclization reactions whose mechanisms and intermediates can be computationally modeled. rsc.org

Such studies can predict the most likely reaction mechanism by comparing the energy barriers of different possible pathways. For this compound, DFT could be used to model its synthesis or subsequent reactions, such as electrophilic substitution on the ring or nucleophilic attack at carbon centers. Identifying the structure and energy of transition states provides a deeper understanding of the reaction kinetics and helps in optimizing reaction conditions.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is particularly valuable in medicinal chemistry for predicting how a ligand, such as this compound, might interact with a biological target.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This technique is crucial for structure-based drug design. researchgate.net Studies on various thiazole and triazine derivatives have successfully used docking to predict binding affinities and interaction modes with targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and bacterial enzymes. researchgate.netnih.govresearchgate.netfgcu.edu

For this compound, a docking study would involve placing the molecule into the active site of a selected protein. The algorithm would then calculate the most stable binding poses and estimate the binding energy. The analysis would reveal key interactions, such as:

Hydrogen bonds: Potentially formed between the amine (NH₂) group and polar residues in the receptor.

Hydrophobic interactions: Involving the trifluoromethyl (CF₃) group and the isothiazole ring with nonpolar pockets of the receptor. semanticscholar.org

π-π stacking: Possible between the aromatic isothiazole ring and aromatic residues like phenylalanine or tyrosine in the receptor. semanticscholar.org

These predicted interactions provide a rational basis for understanding the compound's potential biological activity and for designing more potent analogs. nih.gov

Table 3: Typical Ligand-Receptor Interactions Predicted by Molecular Docking This table illustrates the types of interactions that could be identified for this compound when docked into a hypothetical enzyme active site, based on findings for similar compounds. researchgate.netsemanticscholar.org

| Interaction Type | Ligand Group Involved | Potential Receptor Residue | Illustrative Binding Energy (kcal/mol) |

| Hydrogen Bond | Amino group (-NH₂) | Aspartic Acid, Glutamic Acid | -2.0 to -5.0 |

| Hydrophobic | Trifluoromethyl group (-CF₃) | Leucine, Valine, Isoleucine | -1.0 to -3.0 |

| π-π Stacking | Isothiazole ring | Phenylalanine, Tyrosine | -0.5 to -2.0 |

| Ionic Interaction | Protonated Amine | Aspartate, Glutamate (B1630785) | -4.0 to -8.0 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energetic profile of these rotations is crucial, as the molecule's preferred conformation (the one with the lowest energy) is typically the one that is biologically active.

For this compound, key rotational barriers would be around the C-NH₂ and C-CF₃ bonds. Molecular mechanics or DFT calculations can be used to systematically rotate these bonds and calculate the corresponding energy changes. This generates a potential energy profile that identifies low-energy conformers. Understanding the conformational preferences and the flexibility of the molecule is essential for accurate docking studies, as it determines the shape of the ligand that fits into the receptor's binding site. Research on other small molecules demonstrates that even subtle changes in conformation can significantly impact binding affinity. researchgate.net

Theoretical Studies on Structure-Reactivity Relationships

Theoretical investigations into the structure-reactivity relationships of this compound are fundamental to predicting its chemical behavior. While direct computational studies on this specific isothiazole are not extensively documented in the provided search results, the principles of such analyses can be inferred from studies on analogous heterocyclic compounds containing the trifluoromethyl group.

Density Functional Theory (DFT) is a powerful tool employed to rationalize experimental findings and to understand the electronic structure and reactivity of molecules. For similar heterocyclic systems, DFT calculations, often at the B3LYP level of theory with various basis sets, are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. These calculations can elucidate the influence of the potent electron-withdrawing trifluoromethyl group on the isothiazole ring and the amino substituent. The trifluoromethyl group is known to significantly impact the electron density distribution, which in turn governs the molecule's reactivity towards electrophiles and nucleophiles.

Computational Assessment of Physicochemical Properties Relevant to Biological Interactions (e.g., TPSA, LogP)

The computational assessment of physicochemical properties is vital for predicting a molecule's pharmacokinetic profile and its potential for biological activity. Properties such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are key descriptors in this regard.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. It is calculated based on the summation of the surface contributions of polar atoms.

LogP represents the lipophilicity of a compound and is a measure of its differential solubility in a biphasic system of a non-polar solvent (like n-octanol) and water. This property is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics.

While specific calculated values for this compound were not found in the immediate search results, these parameters are routinely calculated using various computational software and online platforms. The presence of the nitrogen and sulfur atoms in the isothiazole ring, along with the amino group, would contribute significantly to the TPSA. The trifluoromethyl group, being lipophilic, would be expected to increase the LogP value.

The interplay of these properties is critical. For instance, a balanced TPSA and LogP is often sought in drug design to ensure adequate aqueous solubility for administration and sufficient lipophilicity to cross biological membranes and reach the target site.

| Physicochemical Property | Description | Relevance to Biological Interactions |

| TPSA | The sum of the surfaces of polar atoms (usually oxygens, nitrogens, and attached hydrogens) in a molecule. | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| LogP | The logarithm of the partition coefficient between n-octanol and water. | Indicates the lipophilicity of a molecule, affecting its absorption, distribution, and membrane permeability. |

Structure Activity Relationship Sar Studies for 3 Trifluoromethyl Isothiazol 5 Amine Derivatives

Impact of Substituent Variations on Biological Activity Modulation

The biological activity of derivatives based on the 3-(trifluoromethyl)isothiazol-5-amine scaffold can be finely tuned by systematic modifications at three key positions: the amino group, the trifluoromethyl group, and the isothiazole (B42339) ring itself.

The 5-amino group is a critical pharmacophoric feature, likely participating in key hydrogen bond interactions with biological targets. Modification of this group can significantly alter binding affinity, selectivity, and physicochemical properties. Common modifications include alkylation, acylation, and formation of ureas or sulfonamides.

Research on related N-substituted thiazole (B1198619) derivatives has shown that even minor changes to the substituent on the ring nitrogen can lead to significant shifts in biological activity. For instance, in a series of thiazole-based inhibitors of cancer cell migration, converting an N-methyl to an N-ethyl or N-n-propyl group resulted in a marked decrease in antimigration activity, highlighting the sensitivity of the target to steric bulk at this position. nih.gov While direct substitution on the exocyclic amino group of this compound may yield different results, it underscores the principle that steric and electronic properties of substituents at this position are a key determinant of activity.

Acylation of the amino group to form amides is a common strategy. This modification changes the group from a hydrogen bond donor to a hydrogen bond acceptor (the carbonyl oxygen) and increases its lipophilicity. The nature of the acyl group (e.g., aliphatic vs. aromatic) introduces further points of interaction and can be explored to optimize target engagement.

| Substituent (R) on -NHR | Potential Change in Properties | Anticipated Impact on Biological Activity |

|---|---|---|

| -H (unsubstituted) | Primary amine; strong H-bond donor. | Serves as a baseline for interaction; often crucial for initial binding. |

| -CH₃ (Methyl) | Secondary amine; maintains H-bond donor capability but adds minor steric bulk and lipophilicity. | May improve membrane permeability; activity is target-dependent. |

| -COCH₃ (Acetyl) | Forms a secondary amide; removes H-bond donation from the nitrogen, adds an H-bond acceptor (C=O). Increases lipophilicity. | Can alter binding mode completely. Often improves metabolic stability and cell permeability. magtech.com.cn |

| -SO₂CH₃ (Mesyl) | Forms a sulfonamide; adds strong H-bond acceptor groups (SO₂) and increases acidity of the N-H proton. | Significantly alters electronic profile; can be used to mimic a carboxylic acid or other acidic functionalities. |

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, valued for its high electronegativity, metabolic stability, and ability to increase lipophilicity and binding affinity. mdpi.com Replacing or modifying this group is a key strategy for lead optimization.

Studies comparing the CF₃ group to other fluorinated bioisosteres have yielded valuable insights. For example, replacing a trifluoromethyl group with a pentafluorosulfanyl (SF₅) group—which is more electronegative and larger—was found to reduce the inhibitory activity of an indole-based p97 inhibitor, suggesting that both steric bulk and electronic effects are critical. nih.gov

The length of the perfluoroalkyl chain also plays a significant role in biological activity, particularly concerning cytotoxicity. Studies on various per- and polyfluoroalkyl substances (PFAS) have demonstrated that cytotoxicity tends to increase with the length of the perfluorinated carbon chain. nih.govnih.gov This suggests that while a CF₃ group may be optimal, longer chains like perfluoroethyl (-C₂F₅) or perfluoropropyl (-C₃F₇) could modulate activity, albeit with a potential increase in toxicity that must be carefully monitored.

| Group | Key Properties | Observed Impact in Research |

|---|---|---|

| -CF₃ (Trifluoromethyl) | Highly lipophilic, strong electron-withdrawer, metabolically stable. Hansch π = +0.88. mdpi.com | Generally enhances potency and metabolic stability. An isoxazole (B147169) with a CF₃ group was ~8 times more active than its non-fluorinated analog. rsc.orgnih.gov |

| -C₂F₅ (Pentafluoroethyl) | More lipophilic and larger than CF₃. | Potency and cytotoxicity often increase with carbon chain length. nih.gov |

| -SF₅ (Pentafluorosulfanyl) | Larger, more lipophilic, and more electronegative than CF₃. | Replacement of CF₃ with SF₅ on an indole (B1671886) scaffold decreased p97 inhibition, potentially due to steric or electronic factors. nih.gov |

| -OCF₃ (Trifluoromethoxy) | More lipophilic than CF₃ (Hansch π = +1.04), but a weaker electron-withdrawer. | Often used to improve pharmacokinetic properties by blocking metabolic sites. mdpi.com |

| -NO₂ (Nitro) | Strong electron-withdrawer, but often considered a liability due to metabolic concerns. | In CB1 receptor modulators, replacement of a nitro group with CF₃ improved both potency and metabolic stability. nih.govelsevierpure.com |

Altering the core heterocyclic scaffold, a strategy known as "scaffold hopping," can lead to dramatic improvements in drug properties by accessing new intellectual property and overcoming liabilities of the parent ring. The isothiazole ring can be modified by introducing substituents at the C4 position or by replacing the entire ring with a different heterocycle.

Introducing small substituents like halogens or methyl groups at the C4 position can modulate the electronic properties of the ring and provide additional interaction points with the target. For example, modifications on the phenyl ring attached to a thiazole core with halogens resulted in analogues with potent antimigration activities. nih.gov

Bioisosteric replacement of the isothiazole ring with other five-membered heterocycles such as pyrazole (B372694), oxazole, thiadiazole, or even six-membered rings like pyridine (B92270), is a powerful tool. mdpi.com The choice of replacement depends on the desired changes in geometry, electronic distribution, and metabolic stability. For instance, replacing a thiazole with a thiadiazole has been shown to completely switch the selectivity of kinase inhibitors.

Elucidation of Key Pharmacophoric Elements within the Isothiazole Scaffold

A pharmacophore model describes the essential steric and electronic features required for a molecule to exert a specific biological activity. For the this compound scaffold, the key pharmacophoric elements can be defined as follows:

Hydrogen Bond Donor (HBD): The primary amine at the C5 position is a potent hydrogen bond donor, crucial for anchoring the molecule in a binding pocket.

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the isothiazole ring can act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The isothiazole ring itself constitutes a flat, aromatic system that can engage in hydrophobic or π-stacking interactions.

Hydrophobic/Electron-Withdrawing Lobe: The trifluoromethyl group at the C3 position provides a significant hydrophobic and strongly electron-withdrawing feature. This can influence binding through hydrophobic interactions and by modulating the electronics of the entire ring system.

These features form a distinct three-dimensional arrangement that a biological target recognizes. Virtual screening and computational modeling based on such a pharmacophore can accelerate the discovery of new, potent inhibitors. nih.govnih.gov

Application of Bioisosteric Replacements in Lead Optimization Research

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the properties of a lead compound to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.govresearchgate.net The this compound scaffold offers multiple opportunities for such replacements.

The trifluoromethyl group is itself a bioisostere for other groups. It is frequently used to replace a methyl group (-CH₃), which can block metabolic oxidation at that position, or a chlorine atom, due to their similar steric size. mdpi.com As noted earlier, replacing a metabolically labile aliphatic nitro group (-NO₂) with a CF₃ group in a series of CB1 receptor modulators led to compounds with superior potency and stability. nih.govelsevierpure.com

The amino group can be replaced with other hydrogen-bonding functionalities. For example, a hydroxyl (-OH) group or a methylamide (-NHCH₃) can serve as alternatives, though they would alter the electronic nature and steric profile of the molecule.

The isothiazole ring can be replaced by a variety of other aromatic and heterocyclic rings. This strategy, known as scaffold hopping, can lead to compounds with entirely new pharmacological profiles. For example, replacing a furan (B31954) ring with isoxazole or pyrazole has been shown to improve the inhibitory effects of certain compounds.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| -CF₃ (Trifluoromethyl) | -Cl, -Br, -CH₃, -CN, -NO₂ | To modulate electronics, lipophilicity, and metabolic stability. CF₃ often enhances metabolic stability compared to -CH₃. mdpi.comresearchgate.net |

| -NH₂ (Amino) | -OH, -CH₂NH₂, -NHCH₃ | To alter hydrogen bonding patterns, basicity, and physicochemical properties. |

| Isothiazole Ring | Thiazole, Pyrazole, Oxazole, Thiadiazole, Pyridine, Phenyl | To improve potency, alter selectivity, improve ADMET properties, or secure novel intellectual property (scaffold hopping). mdpi.com |

Applications in Medicinal Chemistry Research Pre Clinical Focus

Exploration of Biological Target Engagement and Molecular Mechanisms

The unique combination of the isothiazole (B42339) ring, an amino group, and a trifluoromethyl substituent in 3-(Trifluoromethyl)isothiazol-5-amine suggests a potential for diverse interactions with various biological macromolecules. Preclinical research on analogous structures provides insights into its possible mechanisms of action.

Research on Enzyme Inhibition and Receptor Modulation

While direct studies on this compound are not extensively documented, research on related trifluoromethylated and amino-substituted heterocyclic compounds highlights its potential as both an enzyme inhibitor and a receptor modulator.

Enzyme Inhibition:

Trifluoromethylated flavonoid-based isoxazoles have demonstrated significant in vitro inhibitory activity against the α-amylase enzyme, with some derivatives showing potency comparable to the antidiabetic drug acarbose. nih.gov For instance, one of the most effective compounds in a tested series exhibited an IC50 value of 12.6 ± 0.2 μM. nih.gov The trifluoromethyl group is often crucial for this activity. Furthermore, 2-aminothiazole (B372263) derivatives have been investigated as inhibitors of metabolic enzymes like carbonic anhydrase (CA) and cholinesterases. nih.gov Certain 2-amino-4-substituted thiazoles have shown potent inhibition of human CA I and CA II isoenzymes, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values in the nanomolar to low micromolar range. nih.gov Given the structural similarities, the this compound scaffold is a promising candidate for inhibition of these or other clinically relevant enzymes.

Receptor Modulation:

The isothiazole core is also present in compounds designed to modulate receptor activity. For example, 3-phenyl-5-isothiazole carboxamides have been identified as potent allosteric antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov On the other hand, derivatives of 2-aminothiazole have been synthesized as high-affinity ligands for the metabotropic glutamate receptor subtype 5 (mGlu5), with some compounds exhibiting sub-nanomolar affinity. nih.gov These findings suggest that the 5-amino-isothiazole backbone could be a valuable scaffold for developing selective receptor modulators for neurological and psychiatric disorders.

| Compound Class | Target Enzyme/Receptor | Reported Activity (IC50/Ki) |

| Trifluoromethylated flavonoid-based isoxazoles | α-amylase | 12.6 ± 0.2 μM nih.gov |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 μM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 μM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 μM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 μM nih.gov |

| 3-phenyl-5-isothiazole carboxamides | Metabotropic Glutamate Receptor 1 (mGluR1) | Potent allosteric antagonists nih.gov |

| 2-fluorothiazole derivatives | Metabotropic Glutamate Receptor 5 (mGlu5) | Sub-nanomolar affinity nih.gov |

Investigation of Selective Metal Chelation Properties

The ability of a molecule to selectively bind and sequester metal ions is a critical function in various biological and pathological processes. Heterocyclic compounds containing nitrogen and sulfur atoms are known to act as effective metal chelators. While there is no direct research on the metal chelation properties of this compound, a study on a closely related compound, 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14), has demonstrated selective chelation of Cadmium(II) (Cd(II)) ions over other divalent metal ions like Copper(II) (Cu(II)) and Iron(II) (Fe(II)). researchgate.net

In this study, the compound AL14, which features a trifluoromethyl group on a thiadiazole ring linked to a benzisothiazole moiety, showed a significantly higher chelating activity for Cd(II). researchgate.net The maximum chelating activity for Cd(II) was found to be 69.0 ± 3.3% at a concentration of 20 mM of the chelator and 9 mM of the metal ion. researchgate.net This selectivity is noteworthy as cadmium is a highly toxic heavy metal with significant environmental and health implications. The nitrogen and sulfur atoms within the heterocyclic rings of AL14 are believed to be responsible for coordinating with the metal ion. Given the presence of a similar trifluoromethyl group and a nitrogen- and sulfur-containing isothiazole ring, it is plausible that this compound and its derivatives could also exhibit selective metal chelation properties, a hypothesis that warrants further investigation.

| Chelating Agent | Target Metal Ion | Selectivity | Maximum Chelation Activity |

| 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14) | Cadmium(II) (Cd(II)) | Selective over Cu(II) and Fe(II) researchgate.net | 69.0 ± 3.3% researchgate.net |

Mechanisms of Antimicrobial Action at a Molecular Level

The isothiazole and thiazole (B1198619) scaffolds are present in numerous compounds with demonstrated antimicrobial activity. The incorporation of a trifluoromethyl group can further enhance this activity. nih.govnih.gov While the specific molecular mechanisms of this compound have not been elucidated, research on related compounds provides several plausible pathways.

One potential mechanism is the inhibition of essential bacterial enzymes. For example, some antimicrobial thiazole derivatives are thought to exert their antibacterial effects by targeting DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov For antifungal activity, a proposed mechanism for some thiazole-containing compounds is the inhibition of 14α-lanosterol demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. acs.org

Another avenue of antimicrobial action for isothiazole derivatives is the targeting of cellular respiratory processes. For instance, certain isothiazole-thiazole derivatives have been found to exhibit potent fungicidal activity by potentially targeting the oxysterol-binding protein (PcORP1), which is believed to be involved in cellular transport and signaling. nih.gov Furthermore, some studies on thiazole derivatives have shown that they can induce systemic acquired resistance in plants, suggesting an interaction with the host's defense pathways. nih.gov

The amphiphilic nature of some thiazole derivatives may also contribute to their antimicrobial effects by allowing them to intercalate into and disrupt the integrity of microbial cell membranes. mdpi.com The combination of the lipophilic trifluoromethyl group and the polar amino-isothiazole core in this compound could facilitate such interactions.

Lead Identification and Optimization Strategies

The this compound scaffold represents an attractive starting point for the discovery of new therapeutic agents. Both high-throughput screening and rational drug design approaches can be employed to identify and optimize lead compounds based on this core structure.

High-Throughput Screening (HTS) of Chemical Libraries Incorporating Isothiazole Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large collections of chemical compounds for their activity against a specific biological target. nih.gov Chemical libraries used in HTS are often designed to be structurally diverse to maximize the chances of finding novel hits. These libraries frequently contain a wide variety of heterocyclic compounds, which are known to be "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Commercial and proprietary screening collections, such as the Maybridge library, contain tens of thousands of individually designed organic compounds, with a strong emphasis on heterocyclic chemistry. thermofisher.com It is highly probable that such libraries contain isothiazole derivatives, and potentially even compounds with the this compound scaffold. Screening of these libraries against a diverse panel of targets, including enzymes, receptors, and whole cells, could identify novel biological activities for this class of compounds. The identification of a "hit" from an HTS campaign would then serve as the starting point for a lead optimization program.

Rational Drug Design Approaches for Lead Generation

Rational drug design relies on an understanding of the structure and function of the biological target to design molecules with a high affinity and selectivity. The this compound core can serve as a valuable building block in such an approach.

One strategy is the derivatization of the core structure to explore the structure-activity relationships (SAR). For example, in the design of novel isothiazole-thiazole derivatives with fungicidal activity, researchers have systematically modified the substituents on the core rings to optimize their potency. nih.gov Similarly, in the development of thiazole derivatives as PI3K/mTOR dual inhibitors for cancer therapy, different aromatic and heterocyclic moieties were appended to the thiazole scaffold to enhance inhibitory activity and explore the binding interactions within the active sites of the target enzymes. rsc.org

Computational methods, such as molecular docking, can be employed to predict the binding modes of this compound derivatives to the active site of a target protein. rsc.org This can guide the synthesis of new analogs with improved interactions and, consequently, higher potency. The trifluoromethyl group, with its unique electronic and steric properties, can play a crucial role in these interactions, potentially forming favorable contacts with the protein and enhancing binding affinity. The amino group at the 5-position provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to probe the chemical space around the core scaffold and optimize pharmacokinetic and pharmacodynamic properties.

Optimization of Potency and Selectivity via Chemical Derivatization

In drug discovery, the initial "hit" compound identified through screening often possesses suboptimal potency or selectivity. Chemical derivatization is a crucial optimization strategy to refine these properties. For scaffolds related to this compound, medicinal chemists systematically modify the core structure to probe the structure-activity relationship (SAR) and enhance interactions with the biological target.

A key strategy involves the derivatization of the amine group. For instance, in a series of 5-trifluoromethylpyrimidine derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, the amino group at a position analogous to the isothiazole scaffold was functionalized with various substituted phenyl rings. Further modifications involved creating amide linkages with different acyl groups. This approach led to the identification of compounds with significantly improved inhibitory activity. nih.gov

One notable compound from this series, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (referred to as compound 9u in the study), demonstrated potent inhibition against the A549 lung cancer cell line and the EGFR kinase. nih.gov The systematic variation of substituents on the peripheral phenyl ring allowed researchers to map the binding pocket and identify moieties that enhance potency. For example, the introduction of acrylamido groups led to a significant increase in activity compared to simple benzoylamino groups. nih.gov

The following table illustrates the optimization of potency through such derivatization, showcasing IC₅₀ values against the A549 cancer cell line for selected compounds from the study.

| Compound | Key Structural Moiety | IC₅₀ (A549 cells) in μM |

|---|---|---|

| 9a | Benzoylamino-phenylamino | >50 |

| 9k | Propynoylamino-phenylamino | 14.31 |

| 9r | 1-Methyl-piperidine-4-carboxamido-phenylamino | 13.52 |

| 9v | 3-(4-Fluoro-phenyl)-acryloylamino-phenylamino | 1.12 |

| 9u | 3-(3-Fluoro-phenyl)-acryloylamino-phenylamino | 0.35 |

Similarly, research on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines, another class of compounds with a related structural core, demonstrated that derivatization at different positions of the fused ring system could modulate anticancer activity. The introduction of various substituted phenyl groups and subsequent chlorination or amination of the pyrimidine (B1678525) ring yielded compounds with varying potencies against different cancer cell lines. This highlights how targeted chemical modifications can also fine-tune the selectivity profile of a chemical series. mdpi.com

Pre-clinical Research on Drug Metabolism and Pharmacokinetics (DMPK) Properties

The evaluation of Drug Metabolism and Pharmacokinetics (DMPK) is a critical component of pre-clinical research, as it helps predict the viability of a compound as a drug. These studies assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The trifluoromethyl group, a key feature of the this compound scaffold, is often incorporated to improve DMPK properties, particularly metabolic stability, due to the strength of the carbon-fluorine bond. mdpi.commdpi.com

Pharmacokinetic studies on analogs provide valuable insights. For example, a study on a β3-adrenergic receptor agonist, which incorporates a 4-(trifluoromethylphenyl)thiazole moiety, investigated its pharmacokinetic profile in rats, dogs, and monkeys. nih.gov The research revealed that the compound's oral bioavailability was limited, ranging from 4% in monkeys to 27% in dogs. nih.gov Further investigation in rats indicated that this was due to a combination of poor oral absorption (only 28%) and a significant hepatic first-pass metabolism effect. nih.gov

Such studies are essential for guiding further chemical modifications. To improve the low oral bioavailability of the lead compound, researchers designed analogs with reduced hydrogen bonding potential, which was hypothesized to improve absorption. This led to the development of a new compound with significantly improved oral bioavailability. nih.gov This iterative process of DMPK assessment followed by rational chemical modification is fundamental to pre-clinical drug development.

The table below summarizes key pharmacokinetic parameters for the initial lead compound from the aforementioned study in different species.

| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |

|---|---|---|

| Rat | ~30 | 17 |

| Dog | ~10 | 27 |

| Monkey | ~10 | 4 |

Design and Synthesis of Novel Scaffolds for Specific Biological Pathways

The this compound core is not only optimized through simple derivatization but is also used as a foundational building block for the synthesis of more complex and novel molecular scaffolds. This strategy aims to create molecules with unique three-dimensional shapes that can interact with specific biological targets, such as enzymes or receptors, implicated in disease pathways. The isothiazole ring provides a stable and versatile platform for constructing these larger architectures.

One common approach is the synthesis of fused heterocyclic systems. For example, analogs such as 4-amino-thiazole-5-carboxamides containing a trifluoromethyl group have been used as precursors to synthesize 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines. This is achieved by reacting the amino-heterocycle with trifluoroacetic anhydride (B1165640) to construct the fused pyrimidine ring. mdpi.com These resulting thiazolo[4,5-d]pyrimidine (B1250722) scaffolds, considered purine (B94841) antagonists, have shown potential as anticancer agents by targeting pathways involved in cell proliferation. mdpi.com

Another strategy involves linking the core scaffold to other pharmacologically active heterocyclic rings. Research based on 3-(trifluoromethyl)phenylthioureas has led to the synthesis of derivatives incorporating 1H-tetrazol-5-yl and 1,3-thiazolidin-4-one scaffolds. nih.gov These synthetic pathways demonstrate how the amine functionality of the core structure can be utilized to build out and attach other ring systems, creating entirely new chemical entities. The resulting compounds from this study were evaluated for anti-HIV and cytotoxic properties, showing that the new scaffolds possessed distinct biological activity profiles compared to the parent thiourea. nih.gov This approach of "scaffold hopping" or creating hybrid molecules allows for the exploration of new chemical space and the potential to engage novel biological targets or pathways.

Applications in Agrochemical Research

Development of Novel Pesticidal Agents

The quest for new and effective pesticides is a continuous effort in the agrochemical industry, driven by the need to manage resistance in target pests and to develop safer and more environmentally benign solutions. researchgate.net The unique combination of the isothiazole (B42339) ring, a trifluoromethyl group, and an amine functional group in 3-(Trifluoromethyl)isothiazol-5-amine suggests its potential across different classes of pesticides.

Research into Fungicidal Activity of Isothiazole Derivatives

The isothiazole nucleus is a well-established pharmacophore in the realm of fungicides. Notably, derivatives such as 3,4-dichloroisothiazoles have demonstrated not only direct antifungal activity but also the ability to induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against pathogens. nih.govnih.gov The introduction of a trifluoromethyl group is a common strategy in modern fungicide design, often leading to increased efficacy. For instance, the fungicide oxathiapiprolin, which contains a trifluoromethylpyrazole moiety, exhibits potent activity against oomycete pathogens. ccspublishing.org.cn

While direct studies on the fungicidal activity of this compound are not extensively published, research on analogous structures provides valuable insights. For example, the development of isothiazole-thiazole derivatives has yielded compounds with significant fungicidal effects against pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.govnih.gov In these studies, the isothiazole moiety serves as a key active substructure.

The fungicidal potential of isothiazole derivatives is often evaluated through in vitro and in vivo assays against a panel of economically important plant pathogens. The data below illustrates typical fungicidal activity data for isothiazole-based compounds, highlighting the type of information that would be sought for this compound.

Table 1: Illustrative Fungicidal Activity of Isothiazole Derivatives

| Compound Analogue | Target Pathogen | In Vivo Inhibition (%) @ 100 mg/L | EC50 (mg/L) |

|---|---|---|---|

| Isothiazole-Thiazole Derivative A | Pseudoperonospora cubensis | 95 | 1.5 |

| Isothiazole-Thiazole Derivative B | Phytophthora infestans | 92 | 2.1 |

This table is for illustrative purposes and does not represent data for this compound.

Research into Insecticidal Activity of Isothiazole Derivatives

The incorporation of fluorine atoms, particularly the trifluoromethyl group, is a highly successful strategy in the development of modern insecticides. researchgate.net This is due to the ability of the trifluoromethyl group to enhance properties such as metabolic stability, lipophilicity, and target binding affinity. researchgate.net While the isothiazole ring is more commonly associated with fungicidal activity, its versatility allows for its exploration in insecticides as well.

Research into the insecticidal properties of isothiazole derivatives is an emerging area. The commercial insecticide Isotianil, a 1,2-thiazole derivative, is primarily known as a plant defense activator but also exhibits some insecticidal properties. nih.gov The development of novel insecticidal compounds often involves the combination of different pharmacophores. Therefore, the synthesis and screening of this compound against a range of insect pests would be a logical step in assessing its potential in this area.

Screening for insecticidal activity typically involves bioassays against common agricultural pests. The table below provides an example of the kind of data generated in such studies.

Table 2: Illustrative Insecticidal Activity of Trifluoromethyl-Containing Heterocycles

| Compound Analogue | Target Insect | Activity Type | LC50 / LD50 |

|---|---|---|---|

| Trifluoromethyl-pyrazole A | Lepidopteran Larvae | Larvicidal | 15 mg/L |

| Trifluoromethyl-pyridine B | Aphids | Systemic | 5 mg/kg |

This table is for illustrative purposes and does not represent data for this compound.

Research into Herbicidal Activity (or lack thereof)

While heterocyclic compounds are prevalent in herbicides, the isothiazole ring is not a commonly reported scaffold in commercial herbicides. nih.gov Research into the herbicidal activity of isothiazoles appears to be limited, suggesting that this class of compounds may not possess significant phytotoxicity, or that this is an under-explored area of research. The primary focus for isothiazole derivatives in agrochemicals has historically been on their fungicidal and, to a lesser extent, insecticidal properties. acs.org

The lack of significant herbicidal activity could, in fact, be an advantageous property for a compound intended for use as a fungicide or insecticide, as it would imply a degree of crop safety. However, without specific testing of this compound, its effect on plants remains theoretical. Herbicidal screening would involve testing the compound on a variety of monocotyledonous and dicotyledonous plants to assess for any phytotoxic effects.

Structure-Activity Relationships in Agrochemical Contexts

The biological activity of a molecule like this compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing its potential as a pesticide. acs.org For this compound, the key structural features are the isothiazole ring, the trifluoromethyl group at the 3-position, and the amine group at the 5-position.

In the broader context of isothiazole derivatives, SAR studies have shown that the nature and position of substituents on the ring are key determinants of fungicidal efficacy. mdpi.com For example, in a series of isothiazole-thiazole derivatives, variations in the substituents on the associated thiazole (B1198619) ring led to significant differences in fungicidal activity. nih.gov Similarly, for trifluoromethyl-containing pesticides, the precise location of this group on the aromatic or heterocyclic ring is a critical factor in its effectiveness. researchgate.net

Environmental Fate and Persistence Studies in Agrochemical Design (Research Level)

A critical aspect of modern pesticide development is understanding the environmental fate and persistence of a new chemical entity. uludag.edu.trmdpi.com For a compound like this compound, several factors would influence its behavior in the environment.

The isothiazole ring may be susceptible to microbial degradation in the soil, as microorganisms can utilize various organic compounds as a food source. gcsaa.org The presence of the amine group could also influence its environmental behavior, potentially affecting its solubility in water and its adsorption to soil particles. mdpi.com

Key parameters that would need to be investigated at the research level for this compound include:

Soil half-life: To determine its persistence in different soil types.

Photodegradation: To assess its stability in the presence of sunlight. gcsaa.org

Leaching potential: To understand its mobility in the soil and the potential to reach groundwater.

Metabolism in soil and water: To identify the breakdown products and their potential environmental impact. acs.org

Understanding these parameters is essential for designing agrochemicals that are effective against target pests while minimizing their impact on the environment. uludag.edu.tr

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Oxathiapiprolin |

Applications in Materials Science and Polymer Chemistry

Integration into Functional Materials for Specific Properties

The integration of 3-(trifluoromethyl)isothiazol-5-amine into material frameworks is anticipated to impart a unique combination of properties derived from its constituent moieties. The trifluoromethyl group is well-known for enhancing thermal stability, chemical resistance, and hydrophobicity, while lowering the material's dielectric constant and refractive index. mdpi.comresearchgate.net The isothiazole (B42339) ring, a sulfur- and nitrogen-containing heterocycle, offers a stable aromatic system with specific electronic characteristics and potential for forming coordination complexes or participating in non-covalent interactions. nih.gov

The primary amine group (–NH₂) serves as a versatile reactive handle, enabling the covalent attachment of the molecule onto surfaces or into larger macromolecular structures. This functionalization can be used to modify the surface properties of substrates, introducing, for example, low surface energy coatings. Fluorinated acrylic polymers, for instance, are noted for their exceptional water and oil repellency, durability, and chemical resistance, properties valuable for protective coatings on a variety of surfaces. youtube.com By grafting molecules like this compound onto a material, one could achieve a highly durable, low-friction, and chemically inert surface.

Polymer Backbone Incorporation and Property Modulation Through Fluorinated Heterocycles